
3-Ethoxypiperidine-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxypiperidine-1-carbonyl chloride is a chemical compound belonging to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxypiperidine-1-carbonyl chloride typically involves the reaction of 3-ethoxypiperidine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows: [ \text{3-Ethoxypiperidine} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to handle the hazardous nature of phosgene safely. The process is optimized to maximize yield and minimize the formation of by-products.
化学反応の分析
Types of Reactions: 3-Ethoxypiperidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-ethoxypiperidine and hydrochloric acid.
Reduction: It can be reduced to form 3-ethoxypiperidine derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Major Products Formed:
- Substituted piperidine derivatives.
- Hydrolyzed products such as 3-ethoxypiperidine.
科学的研究の応用
3-Ethoxypiperidine-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting the central nervous system.
Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.
作用機序
The mechanism of action of 3-Ethoxypiperidine-1-carbonyl chloride primarily involves its reactivity as an acyl chloride. It can acylate nucleophiles, leading to the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine.
Uniqueness: 3-Ethoxypiperidine-1-carbonyl chloride is unique due to the presence of both an ethoxy group and a carbonyl chloride functional group. This combination imparts specific reactivity and properties that are valuable in organic synthesis and medicinal chemistry.
特性
分子式 |
C8H14ClNO2 |
|---|---|
分子量 |
191.65 g/mol |
IUPAC名 |
3-ethoxypiperidine-1-carbonyl chloride |
InChI |
InChI=1S/C8H14ClNO2/c1-2-12-7-4-3-5-10(6-7)8(9)11/h7H,2-6H2,1H3 |
InChIキー |
HVBMGDUIAMOOBU-UHFFFAOYSA-N |
正規SMILES |
CCOC1CCCN(C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13070314.png)
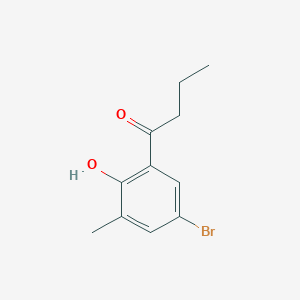
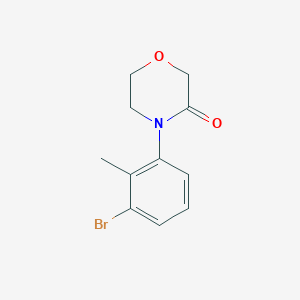
![8-Oxa-2-azaspiro[4.6]undecane](/img/structure/B13070334.png)
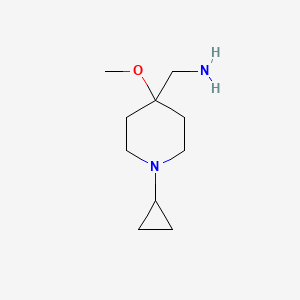

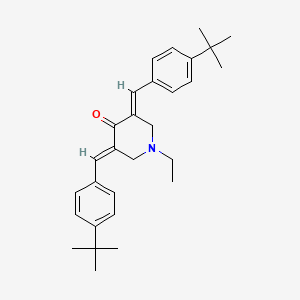
![2-chloro-N-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}propanamide](/img/structure/B13070365.png)
![Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine](/img/structure/B13070370.png)
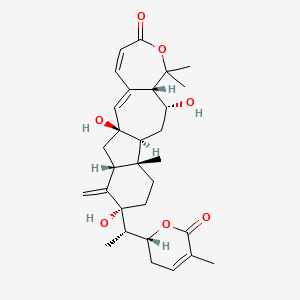
![(8Z)-8-(2-phenylhydrazin-1-ylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one](/img/structure/B13070380.png)

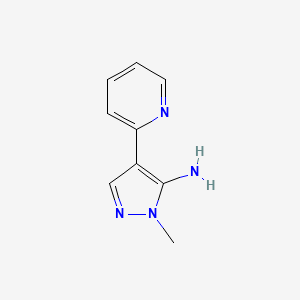
![2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid](/img/structure/B13070409.png)
